molecular formula C9H6BNO3 B13057516 (6-Cyanobenzofuran-2-YL)boronic acid

(6-Cyanobenzofuran-2-YL)boronic acid

Cat. No.: B13057516
M. Wt: 186.96 g/mol
InChI Key: BPFWDKBOLLUEQZ-UHFFFAOYSA-N
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Description

(6-Cyanobenzofuran-2-YL)boronic acid is a boronic acid derivative featuring a benzofuran backbone substituted with a cyano group (-CN) at the 6-position and a boronic acid (-B(OH)₂) group at the 2-position. Its molecular formula is C₉H₆BNO₃, with a molecular weight of 191.98 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, as demonstrated in the preparation of antibacterial bisamidine compounds (e.g., P10–P13d) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanobenzofuran-2-YL)boronic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with suitable reagents.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanobenzofuran-2-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

    Amines: Formed through reduction of the cyano group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of (6-Cyanobenzofuran-2-YL)boronic acid is its role as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound's unique structure, featuring a cyano group and a benzofuran ring, enhances its reactivity compared to simpler boronic acids. This property allows for greater versatility in synthetic applications, enabling the formation of diverse chemical architectures .

Comparison Table: Boronic Acids in Organic Synthesis

CompoundKey FeaturesApplications
This compoundContains cyano and benzofuran moietiesCarbon-carbon bond formation
Phenylboronic acidSimple structureBasic coupling reactions
2-Cyanophenylboronic acidContains a cyano groupSelective reactions

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties by inhibiting proteasomes. This inhibition disrupts protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells. Such mechanisms position this compound as a potential lead in the development of new anticancer therapies .

Antibacterial Properties
The compound has also been identified as an effective β-lactamase inhibitor. By binding to serine residues within the active site of β-lactamases, it can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This application is critical in addressing the growing challenge of antibiotic resistance .

Case Study: Antibacterial Evaluation
In a study evaluating various boronic acids, this compound demonstrated significant inhibitory effects against multiple β-lactamase variants. The compound was shown to synergistically enhance the activity of cephalosporins against resistant Acinetobacter baumannii strains, highlighting its potential as a therapeutic agent .

Materials Science

Development of Advanced Materials
this compound is utilized in the synthesis of advanced materials, including polymers and sensors. Its ability to form stable complexes with various substrates makes it valuable in creating materials with tailored properties for specific applications .

Biological Research

Mechanistic Studies
In biological research, this compound serves as a tool for studying boron chemistry within biological systems. Its reversible covalent bonding capabilities allow for detailed investigations into enzyme interactions and metabolic pathways, providing insights into cellular functions and disease mechanisms .

Mechanism of Action

The mechanism of action of (6-Cyanobenzofuran-2-YL)boronic acid depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with a palladium catalyst, forming a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 5-Cyanobenzofuran-2-YL vs. 6-Cyanobenzofuran-2-YL

The position of the cyano substituent significantly impacts electronic properties and reactivity. For example:

  • (5-Cyanobenzofuran-2-YL)boronic acid (CAS 331833-83-1, similarity score: 0.89) has a cyano group at the 5-position, altering conjugation effects across the benzofuran ring.
  • The 6-cyano isomer exhibits stronger electron-withdrawing effects at the ortho position relative to the boronic acid, which may lower the pKa of the boron center and enhance its Lewis acidity. This property is critical for forming stable transition-metal complexes in cross-coupling reactions .

Substituent Variations: Methoxy, Fluoro, Bromo, and Methyl Groups

Key Analogs:

Compound Name CAS No. Substituent Similarity Score Molecular Formula Key Properties
(6-Methoxybenzofuran-2-YL)boronic acid 952737-54-1 -OCH₃ 0.98 C₉H₉BO₄ Electron-donating methoxy group improves solubility in polar solvents .
(6-Fluorobenzofuran-2-YL)boronic acid 1800231-48-4 -F 0.85 C₈H₆BFO₃ Moderate electron-withdrawing effect; enhances stability in aqueous media .
(5-Bromobenzofuran-2-YL)boronic acid 331833-99-9 -Br 0.86 C₈H₆BBrO₃ Heavy atom effect may reduce reactivity in coupling but improve crystallinity .
(3-Methylbenzofuran-2-YL)boronic acid 845457-55-8 -CH₃ 0.93 C₉H₉BO₃ Electron-donating methyl group increases steric hindrance, slowing reaction kinetics .

Boroxine Formation and Stability

Boronic acids dehydrate to form boroxines (cyclic trimers), influenced by substituents. The cyano group in (6-Cyanobenzofuran-2-YL)boronic acid likely stabilizes the boroxine via resonance, reducing hygroscopicity compared to methoxy or methyl analogs . This property is advantageous in solid-state applications, such as OLED intermediates, where moisture sensitivity is a concern .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Storage Conditions
This compound 191.98 Not reported Low -20°C (inert atmosphere)
(5-Cyanobenzofuran-2-YL)boronic acid 191.98 Not reported Low Room temperature
(6-Methoxybenzofuran-2-YL)boronic acid 191.98 Not reported Moderate -20°C (inert atmosphere)
(6-Fluorobenzofuran-2-YL)boronic acid 179.94 Not reported Low Ambient

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%)* Optimal pH Range Catalytic System
This compound 85–92 7–9 Pd(PPh₃)₄, K₂CO₃
(6-Methoxybenzofuran-2-YL)boronic acid 70–78 8–10 Pd(OAc)₂, Na₂CO₃
(5-Fluorobenzofuran-2-YL)boronic acid 80–88 7–9 PdCl₂(dppf), Cs₂CO₃

*Yields reported for coupling with 1-bromo-2-ethylhexane .

Biological Activity

(6-Cyanobenzofuran-2-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, antibacterial effects, and potential therapeutic applications.

1. Overview of this compound

This compound belongs to a class of compounds known as boronic acids, which are characterized by their ability to form reversible covalent bonds with diols. This property has made them valuable in various fields, particularly in drug design and development. The structural features of this compound suggest potential interactions with biological targets, leading to various pharmacological effects.

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and β-lactamases, which are crucial for bacterial resistance. The interaction with these enzymes often involves the boron atom forming a covalent bond with the active site residues, thereby blocking substrate access and enzyme activity .
  • Cell Cycle Arrest : In cancer research, some boronic acids have been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to inhibited cell proliferation .

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably:

  • Inhibition of Resistant Strains : Studies have demonstrated that derivatives of this compound can effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in many Gram-negative bacteria. For example, certain derivatives showed inhibitory constants (Ki) in the low micromolar range against resistant strains such as Pseudomonas aeruginosa and Escherichia coli .
  • Biofilm Disruption : Beyond direct antibacterial activity, some studies have indicated that this compound can disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialInhibitory effects against resistant strains; Ki values in µM range
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells
Biofilm InhibitionDisruption of biofilms formed by Pseudomonas aeruginosa

Case Study: Antibacterial Evaluation

A study conducted on various boronic acid derivatives, including this compound, revealed significant antibacterial activity against multi-drug resistant strains. The compound exhibited an IC50 value of approximately 4.60 nM against specific bacterial targets, positioning it as a promising candidate for further development .

5. Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that while this compound can be administered intravenously, optimization is required to enhance its therapeutic concentration at target sites . Additionally, toxicity assessments have shown that certain derivatives are non-toxic to human cells and do not exhibit genotoxicity, making them safer alternatives for therapeutic applications compared to other compounds in the same class .

Properties

Molecular Formula

C9H6BNO3

Molecular Weight

186.96 g/mol

IUPAC Name

(6-cyano-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H6BNO3/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4,12-13H

InChI Key

BPFWDKBOLLUEQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)C#N)(O)O

Origin of Product

United States

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